4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide synthesis protocol
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development. The pyrrole-2-carboxamide scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] This document outlines a robust and reproducible four-step synthetic pathway, commencing from the commercially available starting material, 1-methyl-1H-pyrrole-2-carboxylic acid. Key transformations include an initial esterification to protect the carboxylic acid, a highly regioselective bromination at the C4 position of the pyrrole ring, subsequent saponification, and a final, efficient amide coupling with cyclopropylamine. The rationale behind the selection of reagents and reaction conditions is discussed in detail, emphasizing control over regiochemistry and process optimization. This guide is intended for an audience of trained chemists and assumes familiarity with standard laboratory techniques and safety protocols.
Strategic Overview: Retrosynthetic Analysis
The synthetic strategy for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1011427-66-9) is predicated on a logical retrosynthetic disconnection. The molecule can be deconstructed into key precursors, highlighting the critical chemical transformations required for its assembly.
The primary disconnections are:
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Amide Bond: The N-cyclopropyl carboxamide moiety is disconnected to reveal 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and cyclopropylamine. This step points to a standard amide coupling reaction as the final synthetic transformation.[4]
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Bromo-Substituent: The bromine atom at the C4 position is removed, leading back to the 1-methyl-1H-pyrrole-2-carboxylic acid precursor. This implies an electrophilic aromatic substitution (bromination) is necessary. The regioselectivity of this step is a critical consideration.
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Core Structure: The synthesis begins with the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid (CAS: 6973-60-0), providing a convenient and efficient entry point into the synthetic sequence.
Causality of Pathway Selection
The forward synthesis is designed to address the main chemical challenge: achieving regioselective bromination at the C4 position. Pyrrole is an electron-rich heterocycle highly susceptible to electrophilic substitution, which can lead to polybromination or a mixture of isomers if not properly controlled.[5]
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Directing Group Influence: Electrophilic substitution on a pyrrole ring bearing a C2 substituent is heavily influenced by the electronic nature of that substituent. An electron-withdrawing group (EWG), such as a carboxylic acid or an ester, deactivates the adjacent C3 position and directs incoming electrophiles primarily to the C4 and C5 positions. The C4 position is generally favored.[6][7]
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Strategic Choice: To leverage this directing effect and prevent unwanted side reactions with the carboxylic acid moiety during bromination, the chosen pathway first protects the acid as a methyl ester. This ester group acts as a robust EWG to direct bromination selectively to the C4 position. An alternative pathway involving bromination of the final amide was considered less favorable, as the directing properties of the N-cyclopropyl amide could potentially lead to a mixture of C4 and C5 isomers.[6]
The selected four-step synthesis is outlined below.
Detailed Experimental Protocols
3.1 Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | 6973-60-0 | Sigma-Aldrich | ≥97% |
| Methanol (Anhydrous) | 67-56-1 | Standard Supplier | ≥99.8% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Standard Supplier | 98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | Standard Supplier | ≥98% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | Standard Supplier | ≥99.8% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Standard Supplier | ≥98% |
| Tetrahydrofuran (THF) | 109-99-9 | Standard Supplier | ≥99% |
| Propylphosphonic Anhydride (T3P®) | 68957-94-8 | Standard Supplier | 50% in EtOAc |
| Cyclopropylamine | 765-30-0 | Standard Supplier | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Standard Supplier | ≥99% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Standard Supplier | HPLC Grade |
| Hexanes | 110-54-3 | Standard Supplier | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Standard Supplier | Reagent Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard Supplier | Anhydrous |
3.2 Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic acid
This step protects the carboxylic acid functional group as a methyl ester to facilitate the subsequent regioselective bromination.
-
Procedure:
-
To a round-bottom flask, add 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq).
-
Add anhydrous methanol (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil, which can be used in the next step without further purification.
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3.3 Step 2: Regioselective Bromination
This crucial step introduces the bromine atom at the C4 position. The use of N-bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine.[8] The C2-ester group effectively directs the substitution to the desired position.
-
Procedure:
-
Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford pure methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.
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3.4 Step 3: Saponification to the Carboxylic Acid
This step deprotects the ester to regenerate the carboxylic acid, which is required for the final amide coupling.
-
Procedure:
-
Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.
-
3.5 Step 4: Amide Coupling
The final step involves the formation of the amide bond using a modern coupling agent, T3P®, which is known for its high efficiency, mild reaction conditions, and easy workup.[4]
-
Procedure:
-
To a flask, add 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and dissolve in anhydrous ethyl acetate.
-
Add cyclopropylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add T3P® (50% solution in EtOAc, 1.5 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization or flash column chromatography to afford the final product, 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.
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Process Validation and Troubleshooting
4.1 Characterization Data
| Compound | Form | Expected Yield | Key Analytical Data |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | Colorless Oil | >95% | ¹H NMR consistent with structure. |
| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Solid | 75-85% | ¹H NMR shows disappearance of C4-H proton signal and characteristic shifts of C3-H and C5-H. MS confirms mass. |
| 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | White Solid | >90% | ¹H NMR shows absence of methyl ester singlet. Broad singlet for -COOH proton. |
| 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | White Solid | 80-90% | MW: 243.10 g/mol . Formula: C₉H₁₁BrN₂O.[9] MS (ESI+): m/z = 243.0, 245.0 [M+H]⁺. ¹H NMR confirms all protons. |
4.2 Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield in Bromination (Step 2) | Incomplete reaction or decomposition. | Ensure NBS is fresh and the reaction is protected from light. Maintain temperature at 0 °C. Increase reaction time if TLC shows starting material. |
| Formation of Dibromo-product | Over-bromination due to excess NBS or elevated temperature.[5] | Use no more than 1.05 equivalents of NBS. Add the NBS slowly and in portions, maintaining strict temperature control. |
| Incomplete Saponification (Step 3) | Insufficient base or reaction time. | Increase equivalents of NaOH to 3.0. Gently warm the reaction mixture (e.g., to 40 °C) if it is proceeding slowly at room temperature. |
| Low yield in Amide Coupling (Step 4) | Inactive coupling agent; moisture in the reaction. | Use fresh, high-quality T3P® solution. Ensure all reagents and solvents are anhydrous. Ensure the carboxylic acid starting material is thoroughly dry. |
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Specific:
-
N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Sulfuric Acid & Sodium Hydroxide: Are highly corrosive. Handle with extreme care.
-
T3P® and DIPEA: Are corrosive and irritants. Avoid contact and inhalation.
-
DCM: Is a suspected carcinogen. Handle only in a fume hood.
-
Conclusion
The synthetic protocol detailed in this guide presents a reliable and efficient pathway for the production of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. By employing a strategic protection-functionalization-deprotection sequence, the key challenge of regioselective bromination is effectively overcome. The use of modern, mild reagents ensures high yields and purity of the intermediates and the final product. This technical guide provides researchers with a validated, step-by-step methodology, complete with the scientific rationale and troubleshooting advice necessary for successful synthesis.
References
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Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593–596. Available at: [Link]
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Beijing Institute of Technology. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Available at: [Link]
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Bray, B. L., Hess, P., Muchowski, J. M., & Scheller, M. E. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8036–8044. Available at: [Link]
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Loader, C. E., & Anderson, H. J. (1965). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Canadian Journal of Chemistry, 43(2), 409-414. Available at: [Link]
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Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. Available at: [Link]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7-8), 353-358. Available at: [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 48-58. Available at: [Link]
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